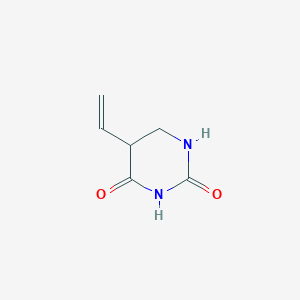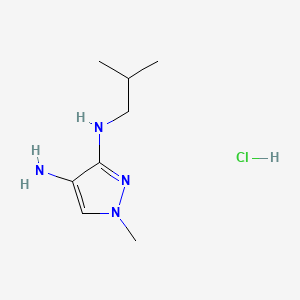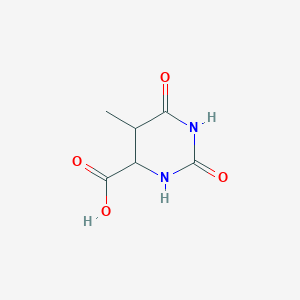
5-Ethenyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable diamines with carbonyl compounds. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.
Aplicaciones Científicas De Investigación
5-Ethenyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diazinane
- 1,4-Diazinane
- Piperazine
Uniqueness
5-Ethenyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of the ethenyl group. This gives it distinct chemical properties and reactivity compared to other diazinane derivatives.
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-ethenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2,4H,1,3H2,(H2,7,8,9,10) |
Clave InChI |
GBEUVJNEOUNRSR-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)

![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)

![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)


![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)

![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)

